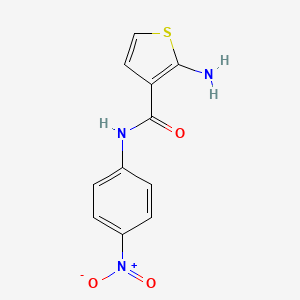

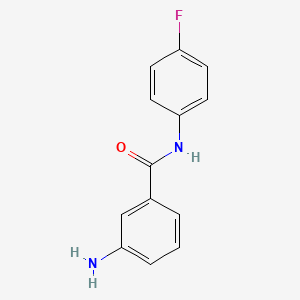

2-amino-N-(4-nitrophenyl)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

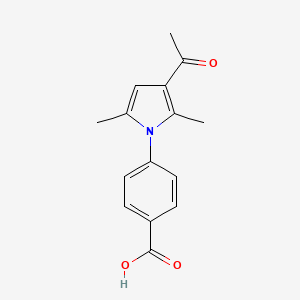

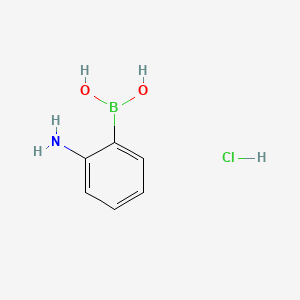

2-Amino-N-(4-nitrophenyl)thiophene-3-carboxamide, also known as ANTPTC, is an organic compound that has been studied for its potential applications in a variety of scientific fields. It is a heterocyclic compound with a thiophene ring, containing a nitrogen and a carboxamide group. This molecule has been studied for its potential applications in drug design, material science, and biochemistry.

Applications De Recherche Scientifique

Antitumor Activity of Imidazole Derivatives

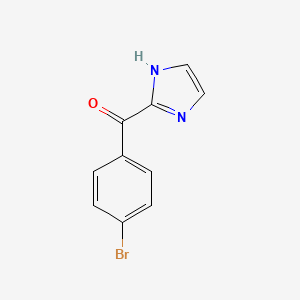

Research on imidazole derivatives, including compounds with similar structural features to "2-amino-N-(4-nitrophenyl)thiophene-3-carboxamide," highlights their potential in the development of new antitumor drugs. These compounds are studied for their biological properties, which are essential in the search for medications with varied biological activities, including antitumor effects. The review by Iradyan et al. (2009) provides data on active compounds that have progressed through preclinical testing, suggesting the relevance of this chemical class in cancer research (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Environmental Degradation and Toxicology

The study of the degradation of environmental pollutants, such as acetaminophen, by advanced oxidation processes (AOPs) includes insights into the biotoxicity of degradation products and proposed pathways. This research could be pertinent to understanding how similar compounds, including "this compound," might degrade in environmental settings and their potential impacts. The work by Qutob et al. (2022) elaborates on various degradation products and their effects, which could inform the environmental safety assessments of related chemicals (Qutob, M., Hussein, M., Alamry, K., & Rafatullah, M., 2022).

Synthesis and Properties of Thiophene Analogues

The synthesis and evaluation of thiophene analogues, as conducted by Ashby et al. (1978), provide a framework for understanding the carcinogenic potential of aromatic compounds with thiophene units. This research is directly relevant to the study of "this compound," as it involves the synthesis of related structures and their assessment for potential carcinogenicity (Ashby, J., Styles, J., Anderson, D., & Paton, D., 1978).

Reductive Carbonylation of Nitro Aromatics

The reductive carbonylation of nitro aromatic compounds using CO, reviewed by Tafesh and Weiguny (1996), touches on chemical reactions that could be applicable to "this compound," especially in the context of synthesizing aromatic amines, isocyanates, carbamates, and ureas. This process demonstrates the versatility of nitro aromatic compounds in synthetic chemistry, indicating potential pathways for functionalizing or altering similar compounds (Tafesh, A. M., & Weiguny, J., 1996).

Safety and Hazards

Propriétés

IUPAC Name |

2-amino-N-(4-nitrophenyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3S/c12-10-9(5-6-18-10)11(15)13-7-1-3-8(4-2-7)14(16)17/h1-6H,12H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOOQXHYOSNLTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(SC=C2)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine](/img/structure/B1286034.png)

![3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286050.png)

![3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286051.png)